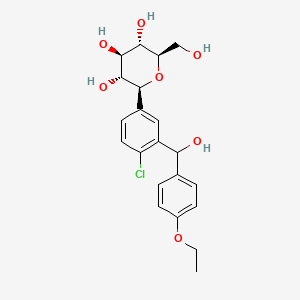

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-

Overview

Description

BMS-639432 is a Potent Sodium-Glucose Cotransporter Type II (SGLT2) Inhibitor.

Mechanism of Action

Target of Action

The primary target of BMS-639432 is the Sodium-Glucose Cotransporter 2 (SGLT2) . SGLT2 is primarily located in the proximal tubule of the nephron . It facilitates about 90% of glucose reabsorption in the kidneys .

Mode of Action

BMS-639432 acts by inhibiting SGLT2 . This inhibition prevents glucose reabsorption, leading to its excretion in the urine . This excretion allows for better glycemic control .

Biochemical Pathways

By inhibiting SGLT2, BMS-639432 affects the glucose reabsorption pathway in the kidneys . This leads to glycosuria, which helps in the management of type 2 diabetes .

Result of Action

The primary result of BMS-639432’s action is the improvement of glycemic control in adults with type 2 diabetes . By causing glycosuria, it helps to lower blood glucose levels . It has also been approved to reduce the risk of kidney function decline, kidney failure, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease .

Biochemical Analysis

Biochemical Properties

BMS-639432 plays a significant role in biochemical reactions, particularly in the inhibition of SGLT2 . SGLT2 is primarily located in the proximal tubule of the nephron and facilitates 90% of glucose reabsorption in the kidneys . By inhibiting SGLT2, BMS-639432 allows for glucose to be excreted in the urine, which helps to improve glycemic control .

Cellular Effects

BMS-639432 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glucose reabsorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of BMS-639432 involves its binding interactions with SGLT2. As an inhibitor, it prevents SGLT2 from reabsorbing glucose, thereby altering the cell’s metabolic processes .

Temporal Effects in Laboratory Settings

It has been found to be most stable in human hepatocytes .

Metabolic Pathways

BMS-639432 is involved in the metabolic pathway related to glucose reabsorption in the kidneys . It interacts with the SGLT2 enzyme, leading to changes in metabolic flux and metabolite levels .

Biological Activity

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)-, also known by its CAS number 1290629-79-6, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C42H43ClO6

- Molecular Weight : 679.25 g/mol

- CAS Number : 1290629-79-6

D-Glucitol, 1,5-anhydro-1-C-(4-chloro-3-((4-ethoxyphenyl)hydroxymethyl)phenyl)-, (1S)- is structurally related to other glucitol derivatives that exhibit significant biological activities. Its mechanism of action primarily involves modulation of glucose metabolism and potential inhibition of glucose reabsorption in the kidneys. This is particularly relevant in the context of diabetes treatment where similar compounds have been used as sodium-glucose co-transporter inhibitors (SGLT2 inhibitors).

Antidiabetic Potential

Research indicates that compounds similar to D-glucitol can effectively lower blood glucose levels by preventing glucose reabsorption in the renal tubules. This mechanism is essential for managing type 2 diabetes mellitus. The compound's structural features suggest it may possess similar properties to dapagliflozin, a well-known SGLT2 inhibitor. Studies have demonstrated that SGLT2 inhibitors can significantly reduce HbA1c levels and improve glycemic control in diabetic patients .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that D-glucitol derivatives exhibit low cytotoxicity while maintaining potent antitumor activity. For example, compounds structurally related to D-glucitol have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways such as AMPK inhibition and mTOR signaling . These findings indicate potential applications in cancer therapy.

Case Studies

-

Antidiabetic Efficacy :

- A study evaluating the effects of D-glucitol analogs on diabetic rat models demonstrated a significant reduction in blood glucose levels post-treatment compared to controls. The study highlighted the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

- Antitumor Activity :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17?,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYACVYWMLAWJY-KPMIJUJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204222-85-4 | |

| Record name | BMS-639432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204222854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-639432 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V69OR2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.